molecular formula C15H17NO B1267550 2-(Benzylamino)-2-phenylethanol CAS No. 6273-59-2

2-(Benzylamino)-2-phenylethanol

Cat. No. B1267550
CAS RN: 6273-59-2
M. Wt: 227.3 g/mol
InChI Key: FTFBWZQHBTVPEO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-phenylethanol (BAP) is an organic compound that is widely used in scientific research, especially in the field of biochemistry. BAP is a useful tool for studying the biochemical and physiological effects of a variety of compounds and materials. BAP has a wide range of applications in the laboratory, from synthesizing other compounds to studying the effects of drugs on living systems. In

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) has a rose-like fragrance, making it valuable in the cosmetic, perfume, and food industries. Traditionally produced through chemical synthesis, recent studies have focused on its biotechnological production, due to the growing preference for natural flavors and fragrances. Advances in microbial transformation processes offer a more environmentally friendly approach to 2-PE production. For instance, the bioconversion of L-phenylalanine to 2-PE via the Ehrlich pathway in various yeasts and bacteria has been extensively studied. These methods are attracting attention for their potential in commercial applications due to their natural product status and reduced environmental impact (Hua & Xu, 2011).

Genetic Engineering for Enhanced Production

Research has been conducted to genetically modify organisms like Kluyveromyces marxianus to increase 2-PE production from glucose. The overexpression of certain genes involved in the Ehrlich pathway has shown promising results in boosting 2-PE yields. These genetic modifications aim to optimize the metabolic pathways for efficient 2-PE production from simpler carbon sources like glucose, without the need for additional phenylalanine in the medium (Kim et al., 2014).

Stress-Tolerant Yeast Strains

The use of stress-tolerant yeast strains, such as Candida glycerinogenes, has shown significant promise in improving 2-PE production. These strains exhibit higher tolerance to 2-PE, thus allowing for increased yields in fermentation processes without the need for in situ product recovery. This indicates potential for commercial exploitation in the bioproduction of 2-PE (Lu et al., 2016).

Metabolic Engineering in E. coli

Metabolic engineering of Escherichia coli has been explored for 2-PE synthesis from glucose. By constructing synthetic pathways and overexpressing certain genes, researchers have significantly increased 2-PE accumulation. Optimizing the coordinated expression of committed genes has led to improved production levels, highlighting the potential of recombinant E. coli systems in 2-PE synthesis (Kang et al., 2014).

Genome Mining for Biosynthetic Genes

Identifying and harnessing biosynthetic genes for 2-PE from various microbial strains through genome mining has been a focus of recent research. This approach involves transferring these genes to model organisms like E. coli to construct efficient microbial cell factories for 2-PE production. Such studies pave the way for industrial-scale production of 2-PE and its derivatives (Liu et al., 2018).

Wild-Type Yeast Strains and Fermentation Optimization

Research has also explored the use of wild-type yeast strains isolated from natural sources like rice wine for 2-PE production. By optimizing fermentation conditions such as glucose and L-phenylalanine concentrations, researchers have achieved higher 2-PE titers. This highlights the potential of naturally occurring yeast strains in the biosynthesis of 2-PE (Tian et al., 2020).

Review of Microbial Production

Comprehensive reviews have been conducted to summarize the microbial production of 2-PE, including both biotechnological and chemical synthesis methods. These reviews discuss the market situation and the potential of bioconversion methods, emphasizing the need for in situ product removal due to product inhibition (Etschmann et al., 2002).

Sensing and Uptake in Yeast

Studies have delved into the sensing, uptake, and catabolism of L-Phenylalanine during 2-PE biosynthesis in yeast, particularly focusing on the Ehrlich pathway in Saccharomyces cerevisiae. Understanding these regulatory mechanisms is crucial for optimizing yeast strains for higher 2-PE production (Dai et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, ®-(-)-2-Benzylamino-1-phenylethanol, indicates that it is classified as a flammable liquid (Category 4), and it can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified as senescence inducers .

Mode of Action

It’s worth noting that ambmp, a compound with a similar structure, was found to be a tubulin disruptor . Tubulin disruptors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting cell proliferation.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide a basis for understanding the potential ADME properties of 2-(Benzylamino)-2-phenylethanol.

Result of Action

If it acts similarly to ambmp, it could induce senescence and inhibit cell proliferation .

Biochemical Analysis

Biochemical Properties

2-(Benzylamino)-2-phenylethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450. The interaction with monoamine oxidase involves the inhibition of the enzyme, which can affect the metabolism of neurotransmitters like serotonin and dopamine. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter gene expression and cellular metabolism. For instance, it can enhance or inhibit the production of secondary messengers like cyclic AMP (cAMP), which in turn affects various downstream signaling pathways . Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific receptors or enzymes, leading to either inhibition or activation. For example, its binding to monoamine oxidase results in the inhibition of the enzyme’s activity, which can increase the levels of certain neurotransmitters in the brain . Additionally, this compound can interact with DNA and RNA, potentially influencing gene expression and protein synthesis . These interactions highlight the compound’s multifaceted role in cellular and molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over extended periods, this compound may undergo oxidation, leading to the formation of degradation products that could alter its biological activity. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate neurotransmitter levels without causing significant adverse reactions . At higher doses, this compound can induce toxicity, leading to symptoms such as neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the body. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating their levels in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. In tissues, the distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects. For example, its localization in the mitochondria can influence mitochondrial function and energy metabolism .

properties

IUPAC Name

2-(benzylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBWZQHBTVPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284105
Record name 2-(benzylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6273-59-2
Record name NSC35626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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